molecular formula C8H7NO5 B3177345 2-(3-Hydroxy-4-nitrophenyl)acetic acid CAS No. 152148-79-3

2-(3-Hydroxy-4-nitrophenyl)acetic acid

Cat. No.: B3177345
CAS No.: 152148-79-3
M. Wt: 197.14 g/mol
InChI Key: USYXXSPSICUYRL-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-4-nitrophenyl)acetic acid: is an organic compound that belongs to the class of nitrophenols It consists of a benzene ring bearing both a hydroxyl group and a nitro group on different carbon atoms, along with an acetic acid moiety

Scientific Research Applications

2-(3-Hydroxy-4-nitrophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for 2-(3-Hydroxy-4-nitrophenyl)acetic acid are not available, it’s worth noting that similar compounds have been used in the synthesis of other compounds . This suggests potential applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxy-4-nitrophenyl)acetic acid can be achieved through several methods. One common approach involves the nitration of 3-hydroxyphenylacetic acid using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products. Another method involves the bromination of 2-hydroxy-3,5-diiodo-acetophenone in acetic acid under light irradiation .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Hydroxy-4-nitrophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-(3-Amino-4-hydroxyphenyl)acetic acid.

    Substitution: Formation of various substituted phenylacetic acids depending on the substituent introduced.

Comparison with Similar Compounds

  • 4-Hydroxy-3-nitrophenylacetic acid
  • 2-(4-Hydroxy-3-nitrophenyl)acetic acid
  • p-Nitrophenylacetic acid

Comparison: 2-(3-Hydroxy-4-nitrophenyl)acetic acid is unique due to the specific positioning of the hydroxyl and nitro groups on the benzene ring. This positioning influences its chemical reactivity and biological activity.

Properties

IUPAC Name

2-(3-hydroxy-4-nitrophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c10-7-3-5(4-8(11)12)1-2-6(7)9(13)14/h1-3,10H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYXXSPSICUYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of diethyl 3-benzyloxy-4-nitrophenylmalonate (22.0 g, 57.8 mmol), acetic acid (200 ml) and concentrated hydrochloric acid (100 ml) was heated under reflux for 15 hours under stirring. After the reaction mixture was cooled to room temperature, the solvent was distilled off from the reaction mixture under reduced pressure. The solid thus obtained was collected by filtration under reduced pressure, followed by drying under reduced pressure, whereby the title compound (5.45 g, 48%) was obtained as a pale yellow amorphous substance.
Name
diethyl 3-benzyloxy-4-nitrophenylmalonate
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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